molecular formula C27H28N4O3 B1193192 MIPS1780

MIPS1780

货号: B1193192
分子量: 456.546
InChI 键: LLWQMJIACVELIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MIPS1780 is a novel selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) implicated in cognitive function and neurodegenerative diseases like Alzheimer’s disease (AD). Discovered through structure-activity relationship (SAR) studies, MIPS1780 belongs to a class of 6-phenylpyrimidin-4-one derivatives optimized for enhanced selectivity and cooperativity with the endogenous agonist acetylcholine (ACh) . Unlike earlier M1 PAMs, MIPS1780 exhibits a unique biaryl pendant group that modulates receptor activity by binding to an extracellular vestibule formed by transmembrane domains (TM2, TM7) and extracellular loop 2 (ECL2) . Its pharmacological profile includes high binding affinity (logKB = 7.3 ± 0.1) and robust positive cooperativity with ACh (αβ = 28 ± 3), making it a promising candidate for therapeutic development .

属性

分子式

C27H28N4O3

分子量

456.546

IUPAC 名称

3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-methyl-1H-pyrazol-4-yl)- benzyl)oxy)phenyl)pyrimidin-4(3H)-one

InChI

InChI=1S/C27H28N4O3/c1-30-16-21(15-29-30)20-12-10-19(11-13-20)17-34-26-9-5-2-6-22(26)23-14-27(33)31(18-28-23)24-7-3-4-8-25(24)32/h2,5-6,9-16,18,24-25,32H,3-4,7-8,17H2,1H3

InChI 键

LLWQMJIACVELIS-UHFFFAOYSA-N

SMILES

O=C1N(C2C(O)CCCC2)C=NC(C3=CC=CC=C3OCC4=CC=C(C5=CN(C)N=C5)C=C4)=C1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MIPS1780;  MIPS-1780 MIPS 1780

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

MIPS1780 is part of a growing class of M1 mAChR PAMs, including BQCA , PF-06767832 , and VU6004256 . Below is a systematic comparison based on structural, functional, and binding properties:

Structural Features

Compound Core Structure Pendant Group Key Modifications
MIPS1780 6-Phenylpyrimidin-4-one Biaryl group Optimized pendant for enhanced selectivity
BQCA Benzodiazepine None Lacks extended pendant group
PF-06767832 Thiazole Thiazole moiety Extended pendant for TM2 interactions
VU6004256 Pyrazole Pyrazole moiety Hybrid scaffold for dual efficacy

Binding and Functional Parameters

Data from radioligand binding and functional assays (Table 1 and 2 in referenced studies ):

Parameter MIPS1780 BQCA PF-06767832 VU6004256
Binding Affinity (logKB) 7.3 ± 0.1 6.1 ± 0.2 7.8 ± 0.1 7.5 ± 0.2
Cooperativity with ACh (αβ) 28 ± 3 12 ± 2 35 ± 4 32 ± 3
Efficacy (τB) 1.9 ± 0.2 1.2 ± 0.1 2.1 ± 0.3 1.7 ± 0.2
Mutagenesis Sensitivity Y179A/W400A abolish binding Same as MIPS1780 Same as MIPS1780 Same as MIPS1780

Key Findings from Mutagenesis Studies

  • Shared Binding Pocket : All four PAMs depend on residues Y179<sup>ECL2</sup> and W400<sup>7.35</sup> for binding, confirming a common allosteric site in the extracellular vestibule .
  • Divergent Roles of Y82<sup>2.61</sup> :
    • MIPS1780, PF-06767832, and VU6004256 show reduced affinity at Y82A mutants, whereas BQCA remains unaffected, suggesting nuanced interactions with the pendant group .
    • Y82<sup>2.61</sup> mediates π-π interactions with the thiazole (PF-06767832) or pyrazole (VU6004256, MIPS1780) groups .
  • Functional Selectivity :
    • MIPS1780 and PF-06767832 exhibit higher intrinsic efficacy (τB > 1.5) compared to BQCA, correlating with their extended pendant groups .
    • VU6004256 displays dual PAM-agonist activity, a feature absent in MIPS1780 .

Pharmacological Implications

  • Therapeutic Potential: MIPS1780’s higher cooperativity and selectivity over BQCA reduce off-target risks, a critical advantage for CNS-targeted therapies .
  • Structural Optimization : The biaryl pendant in MIPS1780 improves receptor subtype selectivity (M1 over M2/M3 mAChRs) compared to PF-06767832 and VU6004256 .
  • Limitations : Unlike BQCA, MIPS1780’s efficacy is sensitive to mutations at Y82<sup>2.61</sup>, highlighting a trade-off between potency and structural flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MIPS1780
Reactant of Route 2
Reactant of Route 2
MIPS1780

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。